molecular formula C19H23NO3 B1679249 Reboxetine CAS No. 71620-89-8

Reboxetine

カタログ番号: B1679249
CAS番号: 71620-89-8
分子量: 313.4 g/mol
InChIキー: CBQGYUDMJHNJBX-RTBURBONSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) that acts by binding to the norepinephrine transporter (NET) with high affinity (Ki = ~13.4 nM for NET vs. 273.5 nM for SERT), thereby increasing the extracellular concentration of norepinephrine in the synaptic cleft . Its mechanism provides a specific tool for elucidating noradrenergic neurotransmission and the neural circuits involved in mood regulation, arousal, and cognitive processes . Originally developed as an antidepressant, its primary research value lies in modeling noradrenergic pathways and investigating therapeutic mechanisms for major depressive disorder . Studies also support its research applications in areas such as panic disorder, attention-deficit/hyperactivity disorder (ADHD) for enhancing attention, and attenuation of antipsychotic-induced weight gain . From a neuroimaging perspective, this compound administration has been shown to modulate neural network connectivity, enhancing effective connectivity between parietal and frontal regions during visuomotor tasks . It also acutely biases implicit emotional processing, improving the recognition of positive facial expressions and the recall of positive self-referent memory in depressed patients, providing a model for studying the neurobiology of emotional perception . This compound is metabolized predominantly by the cytochrome P450 CYP3A4 isoenzyme and has a pharmacokinetic profile featuring high oral bioavailability (≥94%), extensive plasma protein binding (97-98%), and an elimination half-life of approximately 12-13 hours . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71620-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-(-)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105017-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

レボキセチンは、主要な中間体である2-(2-エトキシフェノキシ)エチルアミンの形成を含む一連の化学反応によって合成されます。合成経路には通常、次のステップが含まれます。

作用機序

レボキセチンは、ノルエピネフリンの再取り込みを選択的に阻害することによって効果を発揮します。それは、ノルエピネフリン輸送体に結合し、ノルエピネフリンがシナプス前ニューロンへの再取り込みを阻害します。 これにより、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達が増強され、うつ症状が軽減されます . レボキセチンは、セロトニンやドーパミンの再取り込みには有意な影響を与えません .

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Reboxetine’s selectivity for NET distinguishes it from other antidepressants:

  • SSRIs (e.g., Fluoxetine, Sertraline): SSRIs selectively inhibit serotonin (5-HT) reuptake. This compound, in contrast, has negligible serotonergic activity, which may explain its weaker efficacy in broad MDD populations but superior outcomes in patients with noradrenergic dysfunction .
  • SNRIs (e.g., Venlafaxine) : SNRIs inhibit both 5-HT and NE reuptake. While venlafaxine shows broader efficacy, this compound’s pure NE focus may benefit patients with fatigue or psychomotor retardation .
  • TCAs (e.g., Amitriptyline): TCAs non-selectively inhibit 5-HT, NE, and dopamine reuptake but also block muscarinic and histaminergic receptors, causing sedation and anticholinergic effects. This compound’s tolerability profile is superior .
  • Other NRIs (e.g., Atomoxetine) : Both inhibit NET, but atomoxetine is approved for ADHD. This compound’s (S,S)-enantiomer exhibits higher NET affinity (pKi = 8.99 in rats; 8.40 in humans) and selectivity (>5,000-fold over 5-HT transporters) compared to atomoxetine .

Clinical Efficacy

Drug Response Rate (MDD) Key Strengths Key Limitations
This compound 61–74% Superior social adjustment; nonsedating Limited efficacy in mild MDD
Fluoxetine 50–65% Broad efficacy Sexual dysfunction, nausea
Sertraline 55–60% Tolerability Lower remission rates vs. This compound
Amitriptyline 60–70% Potent efficacy Anticholinergic effects, sedation
  • This compound vs. Fluoxetine : In a double-blind trial, this compound and fluoxetine showed comparable overall efficacy (mean HAM-D reduction: ~50%), but this compound outperformed fluoxetine in severe MDD (HAM-D ≥25) and improved motivation/self-perception .
  • This compound vs. Sertraline : this compound achieved higher remission rates (HAM-D ≤7: 68% vs. 45%) at 11 weeks, though side effects (dry mouth, sweating) were more frequent .

Pharmacokinetic and Metabolic Differences

Parameter This compound Atomoxetine Amitriptyline
Half-Life (h) 12.5 (humans) 5.2 (adults) 21–25
Metabolism CYP3A4 CYP2D6 CYP2C19/2D6
Key Metabolites O-deethylated 4-Hydroxy Nortriptyline

This compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to CYP2D6 substrates like atomoxetine .

Adverse Effects and Tolerability

  • This compound : Insomnia (18%), dry mouth (12%), and sweating (9%) are common but typically mild . Unlike SSRIs, it lacks sexual dysfunction .
  • SSRIs/SNRIs : Nausea (25–30%) and diarrhea (10–15%) are prevalent .
  • TCAs : Sedation (40%), weight gain (20%), and constipation (15%) limit utility .

Translational and Species-Specific Effects

This compound’s effects vary across species:

  • In humans, it disrupts sensory gating (P50 suppression) when combined with haloperidol, but this effect is absent in rats .

生物活性

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. Its biological activity involves modulating neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation. This article delves into the pharmacodynamics, clinical efficacy, and emerging research on the biological effects of this compound.

This compound acts by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability and enhancing noradrenergic transmission. This mechanism is pivotal for its antidepressant effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin, this compound's focus on norepinephrine offers a different therapeutic profile.

Norepinephrine and Dopamine Levels

Research indicates that this compound significantly increases extracellular levels of norepinephrine and dopamine in the frontal cortex. A study demonstrated that chronic administration of this compound (10 mg/kg/day) raised extracellular NE levels from 15.0 ± 1.3 fmol/15 μl to 64.7 ± 5.6 fmol/15 μl, a fourfold increase compared to control groups . Additionally, acute doses resulted in an 83% increase in extracellular dopamine levels, indicating a robust impact on dopaminergic activity as well .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating depression. A preliminary report indicated that 56% of patients showed significant improvement in depressive symptoms after treatment with this compound . However, it has been noted that response rates for this compound are lower compared to SSRIs, with a meta-analysis revealing that it was inferior to SSRIs regarding remission and response rates .

Efficacy vs. Placebo and SSRIs

A comprehensive analysis comparing this compound to placebo and SSRIs highlighted several key findings:

ComparisonOdds Ratio (95% CI)
This compound vs. PlaceboRemission: 2.51 (1.49-4.25)
Response: 2.47 (1.49-4.11)
This compound vs. SSRIsRemission: 0.98 (0.68-1.40)
Response: 0.95 (0.66-1.38)

These findings suggest that while this compound may provide some benefit over placebo, it does not perform as well as SSRIs in terms of overall efficacy .

Adverse Effects and Safety Profile

Despite its therapeutic potential, concerns have been raised regarding the safety and tolerability of this compound. Studies indicate higher dropout rates due to adverse effects compared to SSRIs . The overall safety profile suggests caution, especially considering publication bias where positive outcomes were more frequently reported than negative ones .

Emerging Research

Recent studies have explored additional biological activities of this compound beyond its antidepressant effects:

  • Anti-Candidal Activity : this compound has shown potential as an anti-fungal agent against Candida species, indicating broader applications in pharmacotherapy .
  • Impact on Sleep Apnea : Research has suggested that this compound may reduce the severity of obstructive sleep apnea, providing insights into its effects on respiratory function during sleep .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Reboxetine’s efficacy in randomized controlled trials (RCTs)?

  • RCTs evaluating this compound typically employ double-blind designs with placebo or active comparators (e.g., SSRIs). Primary outcomes include remission and response rates (HAMD-17 or similar scales), while harm outcomes track adverse events and withdrawal rates . Standard protocols require rigorous randomization, blinding, and intention-to-treat analysis to minimize bias. However, reliance on published data alone may overestimate efficacy due to selective reporting .

Q. How should researchers structure a PICOT framework for this compound studies?

  • A PICOT approach (Population, Intervention, Comparison, Outcome, Time) ensures methodological clarity. For example:

  • Population : Adults diagnosed with major depressive disorder (MDD).
  • Intervention : this compound (4–8 mg/day).
  • Comparison : Placebo or SSRIs (e.g., fluoxetine, paroxetine).
  • Outcome : Remission rate (HAMD-17 ≤7) at 6–8 weeks.
  • Time : Acute-phase trials (≥6 weeks) .

Q. What are the key requirements for experimental reproducibility in this compound trials?

  • Detailed documentation of dosing regimens, patient inclusion/exclusion criteria, and outcome measurement tools (e.g., HAMD-17) is critical. New compounds must be characterized with spectral data (NMR, HPLC) and purity assessments. Known compounds require literature citations for synthesis protocols .

Advanced Research Questions

Q. How can meta-analyses address publication bias in this compound research?

  • Publication bias arises when positive outcomes are overrepresented. Researchers should:

  • Include unpublished data (e.g., Clinical Study Reports, regulatory documents) to reduce bias.
  • Use funnel plots and Egger’s regression to detect asymmetry in published vs. unpublished datasets.
  • Conduct sensitivity analyses to assess robustness (e.g., excluding small or outlier studies) .
    • Example: A 2010 meta-analysis found that unpublished data (74% of total patients) revealed this compound’s inferiority to SSRIs, contradicting earlier published claims .

Q. What methodological adjustments are needed when analyzing this compound trials with heterogeneous settings (e.g., inpatient vs. outpatient)?

  • Stratify analyses by setting to account for effect modifiers. For instance, inpatient trials may show inflated response rates due to controlled environments, whereas outpatient trials reflect real-world variability. Meta-regression can quantify the influence of setting on outcomes .
  • Evidence: A sensitivity analysis excluding inpatient trials eliminated this compound’s apparent superiority to placebo (OR 1.24 → 1.05, P=0.796) .

Q. How should researchers reconcile contradictions between this compound’s efficacy in published vs. unpublished data?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Access regulatory archives (e.g., EMA, FDA) and manufacturer databases for unpublished data.
  • Novel : Highlight discrepancies to advocate for mandatory trial registration.
  • Example: Published data overestimated this compound’s benefit by 115% vs. placebo and underestimated harm outcomes like withdrawal rates .

Q. What statistical approaches are recommended for handling intention-to-treat (ITT) violations in this compound trials?

  • Use worst-case analysis for missing data (e.g., assuming non-responders dropped out due to adverse events). For example, a trial violating ITT principles showed this compound’s inferiority to citalopram vanished in worst-case scenarios (OR 0.51 → non-significant) .

Methodological Recommendations

  • Data Synthesis : Use random-effects models to account for heterogeneity across trials .
  • Transparency : Pre-register protocols (e.g., ClinicalTrials.gov ) and disclose conflicts of interest.
  • Ethical Reporting : Highlight harm outcomes (e.g., withdrawal rates) with equal prominence as efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine
Reactant of Route 2
Reboxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。